molecular formula C9H7N3O2S2 B14630999 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 55564-16-4

2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline

Cat. No.: B14630999
CAS No.: 55564-16-4
M. Wt: 253.3 g/mol
InChI Key: NVAJJSVKJLTZNI-UHFFFAOYSA-N
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Description

2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 2-nitroaniline with 2-mercaptothiazole. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in developing new pharmaceuticals with anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new pharmaceuticals and industrial applications .

Properties

CAS No.

55564-16-4

Molecular Formula

C9H7N3O2S2

Molecular Weight

253.3 g/mol

IUPAC Name

2-nitro-4-(1,3-thiazol-2-ylsulfanyl)aniline

InChI

InChI=1S/C9H7N3O2S2/c10-7-2-1-6(5-8(7)12(13)14)16-9-11-3-4-15-9/h1-5H,10H2

InChI Key

NVAJJSVKJLTZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=CS2)[N+](=O)[O-])N

Origin of Product

United States

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